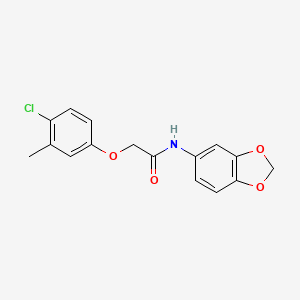

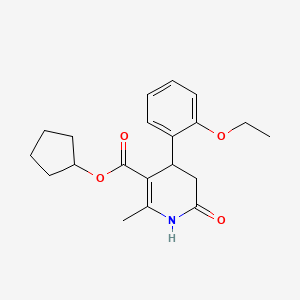

![molecular formula C13H19N3O5S B5614902 N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)

N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" belongs to a class of molecules that have been explored for their potential as protease inhibitors and for their unique structural and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of beta-alanine derivatives with sulfonyl halides or isocyanates, followed by specific functional group transformations. For example, a related synthesis approach involves reacting N-4-nitrobenzyl-beta-alanine with alkyl/arylsulfonyl halides, followed by conversion to the CONHOH group, demonstrating a method for incorporating sulfonylated moieties into the beta-alanine backbone (Scozzafava et al., 2000).

Molecular Structure Analysis

Molecular and crystal structure analyses of related compounds reveal detailed information about the spatial arrangement and bonding interactions. For instance, the structure of N-(4-nitrophenyl)-β-alanine shows molecules related by an inversion center interact via O-H···O hydrogen bonds forming a dimeric structure in the crystalline form (Marchewka et al., 2011).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including diastereoselective addition reactions and transformations to produce amino acid derivatives. For example, optically active syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes, react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, which are important building blocks for biologically active compounds (Foresti et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of "N3-butyl-N3-[(2-nitrophenyl)sulfonyl]-beta-alaninamide" were not directly found, indicating a gap in the current research literature.

Chemical Properties Analysis

Chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form specific chemical bonds, are essential for the application of these compounds in synthesis and drug design. The studies on related compounds highlight the importance of the sulfonyl and nitro groups in modulating chemical reactivity and binding affinity with biological targets (Scozzafava et al., 2000).

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, sulfonamides are commonly used as antibiotics, inhibiting the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthase, a key enzyme in folate synthesis .

Safety and Hazards

Propriétés

IUPAC Name |

3-[butyl-(2-nitrophenyl)sulfonylamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-2-3-9-15(10-8-13(14)17)22(20,21)12-7-5-4-6-11(12)16(18)19/h4-7H,2-3,8-10H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVOEYMLNRYJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(phenylthio)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5614826.png)

![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)

![2-benzyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5614921.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)

![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)